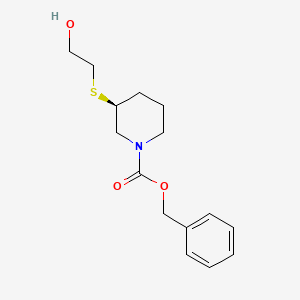

(S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester

Description

(S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester is a chiral piperidine derivative characterized by a benzyl ester group at the 1-position and a 2-hydroxyethylsulfanyl substituent at the 3-position of the piperidine ring. The stereochemistry at the 3-position is designated as (S), which may influence its biological activity, solubility, and reactivity compared to its enantiomers or structural analogs.

Properties

IUPAC Name |

benzyl (3S)-3-(2-hydroxyethylsulfanyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c17-9-10-20-14-7-4-8-16(11-14)15(18)19-12-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSIWDQJQVJEOJR-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)SCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)SCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

Introduction of the Hydroxy-Ethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a hydroxy-ethylsulfanyl group.

Esterification: The final step is the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxy-ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxy-ethylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy-ethylsulfanyl group can form hydrogen bonds or participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule but differ in stereochemistry, ring size, or substituent groups.

Enantiomeric Comparison: (R)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester

- Key Differences : The (R)-enantiomer (Ref: 10-F081256) is the stereochemical counterpart of the target compound. Enantiomers often exhibit divergent interactions with chiral biological targets, such as enzymes or receptors.

Pyrrolidine Analogs: (S)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester

- Structural Variation : Replaces the 6-membered piperidine ring with a 5-membered pyrrolidine ring.

- Molecular Formula: C₁₄H₁₉NO₃S.

- Molecular Weight : 281.37 g/mol.

- Implications : Reduced ring size may alter conformational flexibility and binding affinity to biological targets .

Amino-Substituted Analogs: (S)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester

- Substituent: Features a cyclopropyl-amino group instead of the sulfanyl moiety.

- Molecular Formula : C₁₈H₂₆N₂O₃.

- Molecular Weight : 334.41 g/mol.

Carboxymethyl Derivatives: (S)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid benzyl ester

- Substituent: Contains a carboxymethyl-isopropyl-amino group.

- Molecular Formula : C₁₈H₂₆N₂O₄.

- Molecular Weight : 334.41 g/mol.

- Implications : The carboxyl group may enhance solubility in aqueous media, favoring pharmacokinetic profiles .

Amino-Propionyl Derivatives: (R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester

- Substituent: Includes an amino-propionyl group.

- Molecular Formula : C₁₉H₂₉N₃O₃.

- Molecular Weight : 347.45 g/mol.

- Implications: The amino-propionyl moiety introduces hydrogen-bonding capacity, which could enhance target engagement .

Research Findings and Implications

Stereochemistry : The (S)-configuration of the target compound may offer distinct biological activity compared to the (R)-enantiomer, though direct comparative data are unavailable due to the latter’s discontinued status .

Ring Size : Pyrrolidine analogs exhibit lower molecular weights and altered conformational dynamics, which could affect membrane permeability .

Substituent Effects: Cyclopropyl groups (as in ) improve metabolic stability but may reduce solubility. Carboxymethyl groups (as in ) enhance hydrophilicity, favoring drug-likeness.

Biological Activity

(S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H23NO3S |

| Molecular Weight | 295.4 g/mol |

| CAS Number | 1353973-27-9 |

| InChI Key | Not available |

Research indicates that compounds similar to this compound exhibit multitarget properties, affecting various receptors involved in cellular signaling pathways. These compounds may act as antagonists or inhibitors for specific biological targets, including G protein-coupled receptors (GPCRs) and enzymes related to inflammatory responses.

Antimicrobial Activity

A study conducted on related piperidine derivatives demonstrated significant antibacterial properties against strains of bacteria such as Staphylococcus aureus and Escherichia coli. The activity was measured using Minimum Inhibitory Concentration (MIC) assays:

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 16 | 32 |

| Control (Standard Antibiotic) | 4 | 8 |

These findings suggest that the compound possesses moderate antibacterial activity, warranting further exploration into its mechanism and potential therapeutic applications.

Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS). The following table summarizes the results:

| Treatment | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1500 | 1200 |

| This compound (50 µM) | 800 | 600 |

The reduction in cytokine levels indicates that this compound may have potential as an anti-inflammatory agent, possibly through the modulation of NF-kB signaling pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of piperidine derivatives in treating various conditions:

- Case Study on Pain Management : A clinical trial examined a piperidine derivative similar to our compound for chronic pain relief. Patients reported a significant reduction in pain levels after treatment, suggesting that these compounds may influence pain pathways.

- Case Study on Neurological Disorders : Another study investigated the neuroprotective effects of a related compound in models of neurodegeneration. Results indicated that it could reduce neuronal cell death and inflammation, hinting at applications in diseases like Alzheimer's.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.